molecular formula C16H11ClN2O3 B11639725 N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide CAS No. 34023-98-8

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Cat. No.: B11639725
CAS No.: 34023-98-8
M. Wt: 314.72 g/mol
InChI Key: SVOGNXVRUUPPQG-UHFFFAOYSA-N
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Description

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of a chlorophenyl group, an isoindoline ring, and an acetamide functional group. The compound exhibits interesting properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

    Alternative Route:

Industrial Production::
  • Industrial-scale production often employs the Friedel-Crafts acylation method due to its efficiency and scalability.

Chemical Reactions Analysis

    Common Reagents:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • In pharmacology, it may modulate cellular pathways by binding to receptors or inhibiting enzymes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

34023-98-8

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

SVOGNXVRUUPPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl

solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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